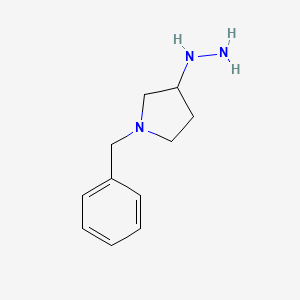

1-Benzyl-3-hydrazinylpyrrolidine

描述

属性

IUPAC Name |

(1-benzylpyrrolidin-3-yl)hydrazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3/c12-13-11-6-7-14(9-11)8-10-4-2-1-3-5-10/h1-5,11,13H,6-9,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRMYEVSAFFPAEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1NN)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Strategic Synthetic Methodologies for 1 Benzyl 3 Hydrazinylpyrrolidine and Its Analogues

Retrosynthetic Analysis for 1-Benzyl-3-hydrazinylpyrrolidine Scaffold

A retrosynthetic analysis of the target molecule, this compound, reveals several potential disconnections, leading to plausible synthetic routes. The primary bonds for disconnection are the two C-N bonds of the pyrrolidine (B122466) nitrogen, the C-N bond at the 3-position, and the N-N bond of the hydrazine (B178648) moiety.

Two logical pathways emerge:

Pathway A: This approach involves the formation of the N-benzyl bond as a late-stage transformation. The primary disconnection is at the N1-benzyl bond, leading to the precursor 3-hydrazinylpyrrolidine and a benzylating agent like benzyl (B1604629) bromide. A further disconnection of the C3-hydrazine bond suggests a precursor such as a 3-halopyrrolidine or a protected 3-pyrrolidinone.

Pathway B: This strategy prioritizes the early introduction of the benzyl group. The initial disconnection is at the C3-hydrazine bond, identifying 1-benzylpyrrolidine with a suitable leaving group at the C3 position and hydrazine as the key synthons. A more practical precursor is N-benzyl-3-pyrrolidinone , which can be converted to the hydrazine through a hydrazone intermediate. This ketone can be retrosynthetically derived from acyclic precursors via a Dieckmann cyclization, pointing to starting materials like ethyl acrylate (B77674) and benzylamine. researchgate.net

Pathway B is often preferred in practice as the early introduction of the lipophilic benzyl group can simplify purification of intermediates, and the conversion of a ketone to a hydrazine is a well-established and high-yielding transformation.

**2.2. Precursor Synthesis and Intermediate Functionalization

The successful synthesis of this compound relies on the efficient construction of key intermediates, followed by strategic functionalization to introduce the required moieties.

Pyrrolidinones, particularly 2-pyrrolidinones and 3-pyrrolidinones, are versatile precursors to the pyrrolidine ring. N-benzyl-3-pyrrolidinone is a pivotal intermediate for the target molecule.

One effective route starts from ethyl acrylate, which undergoes sequential addition and substitution reactions, followed by a Dieckmann cyclization and decarboxylation to yield the desired N-benzyl-3-pyrrolidinone. researchgate.net Improvements in the Dieckmann cyclization step, such as using granular sodium, have been shown to significantly increase the yield from 44.7% to 64.0%. researchgate.net

Other methodologies for synthesizing the broader class of pyrrolidinone derivatives include:

Hydrogenation of Isoxazoles: Appropriately substituted isoxazole (B147169) derivatives can undergo hydrogenation, often catalyzed by Raney-Ni or Pd/C, to yield 2-pyrrolidinone (B116388) structures. acs.org

Lactam Formation: Optically active 5-substituted-2-pyrrolidinones can be prepared from materials like (S)-5-(hydroxymethyl)butyrolactone and substituted anilines. nih.govacs.org

Multi-component Reactions: Ultrasound-promoted one-pot reactions of anilines, aldehydes, and diethyl acetylenedicarboxylate (B1228247) can efficiently produce substituted 3-pyrrolin-2-ones, which are closely related precursors. rsc.orgrsc.org

| Method | Key Precursors | Conditions | Product Type | Reference |

|---|---|---|---|---|

| Dieckmann Cyclization | Ethyl acrylate, Benzylamine | Addition, Substitution, Cyclization, Decarboxylation | N-benzyl-3-pyrrolidinone | researchgate.net |

| Hydrogenolysis | Substituted Isoxazoles | Raney-Ni, H₂ | Substituted 2-pyrrolidinones | acs.org |

| Lactam Formation | (S)-5-(hydroxymethyl)butyrolactone, Anilines | Stereoselective synthesis | Optically active 5-substituted-2-pyrrolidinones | nih.govacs.org |

| Multi-component Reaction | Aniline, Aldehyde, Diethyl acetylenedicarboxylate | Ultrasound, Citric acid | Substituted 3-pyrrolin-2-ones | rsc.orgrsc.org |

Introducing the hydrazine group onto the pyrrolidine ring is the most critical step. This can be achieved through several reliable methods.

Reductive Amination of a Ketone: The most direct route to this compound involves the reaction of the intermediate N-benzyl-3-pyrrolidinone with hydrazine hydrate (B1144303) (N₂H₄·H₂O). This reaction forms the corresponding N-benzyl-3-pyrrolidinone hydrazone . Subsequent reduction of the C=N double bond of the hydrazone yields the target hydrazine. Catalytic hydrogenation, for example using rhodium complexes, is a highly effective method for this reduction and can even be performed enantioselectively to produce chiral hydrazines. acs.org

Nucleophilic Substitution: An alternative approach involves preparing a pyrrolidine ring with a good leaving group at the C3 position, such as a halide (Br, Cl) or a sulfonate ester (tosylate, mesylate). The reaction of this electrophilic intermediate with an excess of hydrazine hydrate as a nucleophile would displace the leaving group to form the C-N bond and furnish the desired product.

N-N Bond Formation: More complex strategies involve forming the N-N bond directly on the pyrrolidine scaffold. This can be achieved via methods like the electrophilic amination of a 3-aminopyrrolidine (B1265635) derivative or through nickel-catalyzed cross-coupling of a 3-aminopyrrolidine derivative with O-benzoylated hydroxamates. organic-chemistry.org These methods are powerful but typically involve more steps than the reductive amination route.

| Method | Key Intermediate | Key Reagents | Advantages | Reference |

|---|---|---|---|---|

| Reductive Amination | N-benzyl-3-pyrrolidinone | Hydrazine hydrate, Reducing agent (e.g., H₂/Rh-catalyst) | High yield, well-established, potential for stereocontrol | acs.org |

| Nucleophilic Substitution | 1-benzyl-3-halopyrrolidine | Hydrazine hydrate | Direct, conceptually simple | General Method |

| N-N Cross-Coupling | 1-benzyl-3-aminopyrrolidine | O-benzoylated hydroxamates, Ni-catalyst | Broad applicability for complex hydrazines | organic-chemistry.org |

The introduction of the benzyl group onto the pyrrolidine nitrogen is a standard transformation in organic synthesis. This can be accomplished either as an initial step to form the pyrrolidinone precursor or as a final step on a pre-formed 3-hydrazinylpyrrolidine.

Direct Alkylation: This classic Sₙ2 reaction involves treating the secondary amine of the pyrrolidine ring with a benzyl halide, such as benzyl bromide or benzyl chloride, typically in the presence of a non-nucleophilic base (e.g., K₂CO₃, Et₃N) to neutralize the acid byproduct. nih.gov

Reductive Amination: A pyrrolidine (or a precursor) can be reacted with benzaldehyde (B42025) to form an intermediate iminium ion, which is then reduced in situ to the N-benzyl derivative. Common reducing agents for this transformation include sodium triacetoxyborohydride (B8407120) (STAB) or sodium cyanoborohydride (NaBH₃CN).

"Borrowing Hydrogen" Catalysis: Modern catalytic methods utilize alcohols as alkylating agents in a waste-free process. Ruthenium or iridium catalysts can temporarily oxidize a primary alcohol (like benzyl alcohol) to an aldehyde, which then undergoes reductive amination with the amine, regenerating the catalyst and releasing water as the only byproduct. researchgate.net

Multi-Component Reactions (MCRs) for Pyrrolidine-Hydrazine Scaffolds

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more starting materials in a single step to generate complex products, minimizing waste and intermediate purification steps. beilstein-journals.orgresearchgate.net Several MCRs are well-suited for constructing pyrrolidine frameworks.

A prominent MCR for pyrrolidine synthesis is the 1,3-dipolar cycloaddition of an azomethine ylide. tandfonline.com The azomethine ylide is typically generated in situ from the condensation of an α-amino acid (like sarcosine) and an aldehyde. This dipole then reacts with a dipolarophile (an alkene or alkyne) to form the five-membered pyrrolidine ring in a highly stereocontrolled manner.

To create a pyrrolidine-hydrazine scaffold directly, hydrazine or its derivatives can be incorporated as one of the components. For instance:

The Ugi reaction , a four-component reaction of an amine, a ketone/aldehyde, an isocyanide, and a carboxylic acid, can utilize N-alkylated hydrazines as the amine component to generate α-acylaminoamides bearing a hydrazine moiety. beilstein-journals.org

A one-pot, five-component reaction involving ninhydrin, 1,2-phenylenediamine, sarcosine, a dipolarophile, and hydrazine hydrate has been reported to produce complex pyrazolo-N-methyl-piperidine based spiro-indenoquinoxline pyrrolidine hybrids, demonstrating the feasibility of including hydrazine directly in MCRs. tandfonline.com

Catalytic Approaches in Pyrrolidine and Hydrazine Synthesis

Catalysis offers powerful tools to enhance the efficiency, selectivity, and sustainability of synthetic routes toward the this compound scaffold.

Catalysis in Pyrrolidine Synthesis:

C-H Amination: Iron-catalyzed intramolecular C-H amination provides a direct method to form the pyrrolidine ring from an acyclic amine, offering high atom economy. thieme-connect.de

Iridium-Catalyzed Cyclization: Iridium complexes can catalyze the N-heterocyclization of primary amines with diols to form various cyclic amines, including pyrrolidines, in excellent yields. organic-chemistry.org

Biocatalysis: Enzymes such as laccases have been used for the stereoselective synthesis of highly functionalized pyrrolidine-2,3-diones, showcasing the potential of green chemistry in creating complex heterocyclic precursors. rsc.org

Catalysis in Hydrazine Synthesis and Functionalization:

Asymmetric Hydrogenation of Hydrazones: As mentioned previously, Rhodium-phosphine complexes (e.g., Rh-Josiphos) are highly effective catalysts for the enantioselective hydrogenation of hydrazones to chiral hydrazines, which is a key step in a likely synthetic route. acs.org

Organocatalysis: Chiral organocatalysts, such as cinchona-alkaloid-derived squaramides, have been developed for the asymmetric addition of hydrazine to dienones, enabling the creation of optically pure aza-heterocycles. acs.org

Nickel-Catalyzed N-N Coupling: Nickel complexes can catalyze the cross-coupling of amines with O-benzoylated hydroxamates to form the N-N bond of a hydrazine derivative, providing an alternative route to these structures. organic-chemistry.org

| Catalytic System | Transformation | Significance | Reference |

|---|---|---|---|

| Iron (Fe) complexes | Intramolecular C-H amination | Direct pyrrolidine ring formation | thieme-connect.de |

| Iridium (Ir) complexes | N-heterocyclization of amines and diols | Efficient synthesis of cyclic amines | organic-chemistry.org |

| Rhodium (Rh)-Josiphos | Asymmetric hydrogenation of hydrazones | Stereocontrolled synthesis of chiral hydrazines | acs.org |

| Squaramide Organocatalyst | Asymmetric addition of hydrazine | Metal-free, enantioselective C-N bond formation | acs.org |

| Nickel (Ni) complexes | N-N bond cross-coupling | Alternative route for complex hydrazine synthesis | organic-chemistry.org |

| Laccase (Biocatalyst) | Oxidative coupling | Green, stereoselective synthesis of pyrrolidine diones | rsc.org |

Organocatalysis in Pyrrolidine Derivative Synthesis

Organocatalysis has emerged as a powerful tool in synthetic chemistry, offering an alternative to metal-based catalysts and providing an environmentally friendly approach to complex molecule synthesis. mdpi.combenthamdirect.com Chiral pyrrolidines, in particular, are not only synthetic targets but also serve as crucial organocatalysts themselves. mdpi.com The synthesis of the pyrrolidine scaffold, a necessary precursor to this compound, can be efficiently achieved through various organocatalytic transformations.

These methods often rely on the use of small organic molecules, such as proline and its derivatives, to catalyze reactions with high levels of stereoselectivity. dntb.gov.ua Key reactions in the synthesis of pyrrolidine derivatives include asymmetric aldol (B89426) reactions, Michael additions, and [3+2] cycloadditions. mdpi.comacs.orgresearchgate.net For instance, the Michael addition of aldehydes to nitroolefins, catalyzed by chiral pyrrolidine-based organocatalysts, can produce highly functionalized pyrrolidine rings with excellent enantioselectivity. researchgate.net The development of bifunctional prolinamide-based organocatalysts has also been instrumental in promoting asymmetric reactions in environmentally benign solvents like water. mdpi.com

Table 1: Examples of Organocatalytic Reactions for Pyrrolidine Synthesis

| Reaction Type | Catalyst Type | Key Features |

|---|---|---|

| Asymmetric Aldol Reaction | Prolinamide-based organocatalysts | Can be performed in water; combination of hydrogen bonding and π–π stacking influences catalytic performance. mdpi.com |

| Asymmetric Michael Addition | Chiral primary amines and amino alcohols | Effective for the conjugate addition of aldehydes to nitroolefins, with high enantioselectivities. researchgate.net |

| Asymmetric [3+2] Cycloaddition | Chiral pyrrolidines | Involves azomethine ylides to construct the pyrrolidine ring with control over multiple stereocenters. mdpi.comacs.org |

Transition Metal-Catalyzed Strategies for Pyrrolidine Rings

Transition metal catalysis provides a diverse and efficient toolkit for the construction of heterocyclic systems, including the pyrrolidine ring. researchgate.net These methods offer high efficiency and functional group tolerance, making them suitable for complex synthetic routes. researchgate.netorganic-chemistry.org

Several strategies are prominent:

[2+2+2] Cycloadditions: This method involves the cyclotrimerization of unsaturated molecules. For instance, cobalt-catalyzed [2+2+2] cycloadditions of nitrogen-linked diynes with isocyanates are highly effective for building pyrrolidine-based structures. researchgate.net

Hydroamination: The intramolecular hydroamination of unactivated olefins using catalysts based on iron or gold provides a direct route to pyrrolidines under mild conditions. organic-chemistry.org

C-H Functionalization: Copper-catalyzed intramolecular amination of remote, unactivated C(sp³)-H bonds is a modern approach that allows for the direct formation of the pyrrolidine ring with high regioselectivity. organic-chemistry.org

Dipolar Cycloadditions: Iridium catalysts can be used for the reductive generation of azomethine ylides, which then undergo [3+2] dipolar cycloaddition reactions to yield highly substituted pyrrolidines. acs.org This method is notable for its mild conditions and broad substrate scope. acs.org

Table 2: Comparison of Transition Metal-Catalyzed Pyrrolidine Syntheses

| Metal Catalyst | Reaction Type | Key Features |

|---|---|---|

| Cobalt (Co) | [2+2+2] Cycloaddition | Efficient for constructing fused pyrrolidine systems from diynes and isocyanates. researchgate.net |

| Gold (Au) | Tandem Cycloisomerization/Hydrogenation | Converts chiral homopropargyl sulfonamides into enantioenriched pyrrolidines with excellent yields. organic-chemistry.org |

| Iridium (Ir) | Reductive [3+2] Cycloaddition | Generates diverse and complex pyrrolidines from amides and alkenes under mild conditions using Vaska's complex. acs.org |

| Palladium (Pd) | Allylic Substitution | Catalyzes the reaction of allyl acetates with arylhydrazines to form N,N-disubstituted hydrazines, a related reaction. organic-chemistry.org |

| Copper (Cu) | Intramolecular C-H Amination | Enables formation of pyrrolidines from accessible substrates with complete regioselectivity. organic-chemistry.org |

Protective Group Strategies for Functionalized Precursors

The synthesis of a molecule with multiple reactive sites, such as this compound, requires a sophisticated protection strategy. Protective groups are temporarily installed to mask reactive functional groups, preventing them from participating in unwanted side reactions during a synthetic sequence. libretexts.org The selection of appropriate protecting groups is crucial for the success of a multi-step synthesis, ensuring orthogonality, which allows for the selective removal of one group in the presence of others. acs.org

N-Protection of Pyrrolidine Nitrogen

The secondary amine of the pyrrolidine ring is a nucleophilic and basic site that often requires protection during synthesis. wikipedia.orgorganic-chemistry.org The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for the pyrrolidine nitrogen. acs.orgsigmaaldrich.com It is typically introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O). semanticscholar.org

The Boc group is advantageous because it is stable under a wide range of conditions, including basic hydrolysis and catalytic hydrogenolysis, yet it can be readily removed under acidic conditions. semanticscholar.org This stability allows for subsequent chemical modifications at other positions of the molecule. For example, N-Boc-pyrrolidine is a common intermediate used in the synthesis of various 2-substituted pyrrolidines. sigmaaldrich.com

Protection of Hydrazine Nitrogen

Hydrazine is a highly nucleophilic compound containing two nitrogen atoms, both of which can be reactive. acs.orgwikipedia.org In the synthesis of molecules like this compound, selective protection of the hydrazine moiety is essential to control its reactivity. Similar to amines, the Boc group is an excellent choice for protecting hydrazine. semanticscholar.orgnih.gov

Solvent-free methods have been developed for the efficient Boc-protection of hydrazines using molten di-tert-butyl dicarbonate, which can be particularly useful for substrates where standard conditions lead to product mixtures. semanticscholar.org This strategy allows for the selective protection at one nitrogen atom, enabling further functionalization at the other. The Boc group's resistance to basic conditions and hydrogenolysis makes it compatible with a variety of subsequent reaction steps. semanticscholar.org

Benzyl Group as a Protecting Group in Synthesis

While the benzyl group in this compound is a permanent substituent, it is also widely employed as a robust protecting group for amines and alcohols in organic synthesis. wikipedia.orgchem-station.com Understanding its characteristics as a protecting group provides insight into its general chemical stability.

The benzyl (Bn) group is known for its high stability towards both acidic and basic conditions, as well as many oxidizing and reducing agents. chem-station.com It is typically installed by reacting an amine or alcohol with a benzyl halide, such as benzyl bromide (BnBr), in the presence of a base like sodium hydride. wikipedia.orgchem-station.com

The most common method for removing a benzyl protecting group is catalytic hydrogenolysis (e.g., using H₂ gas with a palladium on carbon catalyst), which cleaves the C-N or C-O bond to release the free amine or alcohol. chem-station.comcommonorganicchemistry.com This deprotection method is generally clean and high-yielding. The stability of the benzyl group makes it suitable for "permanent" protection in long synthetic sequences where it is removed in the final stages. acs.org

Table 3: Benzyl Group as a Protecting Group

| Action | Reagents and Conditions | Comments |

|---|---|---|

| Protection (Benzylation) | Benzyl bromide (BnBr) or Benzyl chloride (BnCl) with a base (e.g., NaH) in a solvent like DMF. chem-station.com | A robust and stable protecting group is formed. The reaction can be accelerated by catalytic amounts of NaI or TBAI. chem-station.com |

| Deprotection (Debenzylation) | Catalytic Hydrogenolysis (H₂ gas, Pd/C catalyst) in solvents like MeOH or EtOAc. chem-station.comcommonorganicchemistry.com | This is the most common cleavage method. Selective cleavage of N-Bn in the presence of O-Bn is possible. chem-station.com |

| Alternative Deprotection | Strong acids; oxidation (e.g., RuCl₃/NaIO₄); Lewis acids with nucleophiles. chem-station.com | These methods are used when catalytic hydrogenolysis is not feasible due to other functional groups in the molecule. |

Elucidation of Reaction Mechanisms and Reactivity Profiles of 1 Benzyl 3 Hydrazinylpyrrolidine

Mechanistic Pathways of Hydrazine (B178648) Addition and Condensation Reactions

The hydrazine group in 1-benzyl-3-hydrazinylpyrrolidine is a potent nucleophile, enabling it to participate readily in addition and condensation reactions, most notably with carbonyl compounds. The primary mechanistic pathway involves the formation of hydrazones through reaction with aldehydes and ketones.

This reaction is typically catalyzed by acid and proceeds in two main stages:

Nucleophilic Addition: The terminal nitrogen atom of the hydrazine moiety, being the most nucleophilic site, attacks the electrophilic carbonyl carbon. This leads to the formation of a zwitterionic tetrahedral intermediate. A proton transfer step, often facilitated by the solvent or catalyst, results in a neutral carbinolamine intermediate.

Dehydration: Under acidic conditions, the hydroxyl group of the carbinolamine is protonated, forming a good leaving group (water). The lone pair of electrons on the adjacent nitrogen atom then expels the water molecule, and a subsequent deprotonation of the nitrogen yields the stable C=N double bond of the hydrazone.

A key precursor for synthesizing derivatives via this pathway is N-benzyl-3-pyrrolidinone. researchgate.net The ketone at the 3-position serves as the electrophile for the initial condensation with hydrazine hydrate (B1144303), which can then be followed by reduction to yield the target hydrazine or used to form various hydrazones.

Another potential mechanistic pathway involves the recyclization of hydroxypyrrolines with hydrazine derivatives. rsc.org In an analogous scenario, if the pyrrolidine (B122466) ring were to undergo ring-opening, the hydrazine moiety could be involved in subsequent intramolecular cyclization steps to form new heterocyclic systems, such as pyridazines. rsc.org This pathway begins with the protonation of an appropriate leaving group on the pyrrolidine ring, followed by a ring-opening that generates an intermediate which can be intercepted by the hydrazine group. rsc.org

Nucleophilic Reactivity of the Hydrazine Moiety and its Derivatives

The hydrazine functional group (-NH-NH2) contains two nitrogen atoms, both with lone pairs of electrons, making it a powerful nucleophile. However, the two nitrogen atoms have different reactivity profiles. The terminal nitrogen (NH2) is generally more nucleophilic and less sterically hindered than the internal nitrogen, which is directly attached to the pyrrolidine ring. Therefore, in reactions with electrophiles, the attack will predominantly occur at the terminal nitrogen.

The nucleophilicity of hydrazine is a subject of detailed study, often compared to other amines. Kinetic studies of the reactions of hydrazines with various electrophiles have shown that hydrazine has a reactivity comparable to that of methylamine. acs.orgnih.gov This indicates that the introduction of an adjacent amino group does not necessarily lead to a significant enhancement of nucleophilicity (an "alpha-effect") in these reaction systems. acs.orgnih.gov The reactivity is influenced by several factors, including substitution, solvent, and the nature of the electrophile. nih.gov

| Factor | Effect on Nucleophilicity of the Hydrazine Moiety |

| Substitution | Alkyl groups on the α-nitrogen (the one attached to the pyrrolidine ring) can increase its nucleophilicity, while substitution on the β-nitrogen (terminal NH2) decreases its reactivity. nih.gov |

| Acylation | Acyl groups on one of the nitrogens significantly reduce the nucleophilicity of the other nitrogen due to the electron-withdrawing nature of the carbonyl group, forming less reactive hydrazides. rsc.org |

| Solvent | The reactivity of hydrazines is substantially lower in water compared to aprotic solvents like acetonitrile, though the relative reactivity trends between different hydrazines often remain similar. nih.gov |

| Basicity | While related, Brønsted basicity (pKaH) is not always a direct predictor of nucleophilicity for hydrazines when compared to simple alkylamines. acs.orgnih.gov |

Electrophilic Reactivity of the Pyrrolidine Ring System

The saturated pyrrolidine ring in this compound is generally electron-rich and not inherently electrophilic. Its reactivity as an electrophile requires the introduction of activating functional groups or specific reaction conditions.

The most direct way to induce electrophilicity is by introducing a carbonyl group at a ring position. For instance, the synthesis of N-benzyl-3-pyrrolidinone creates a highly electrophilic center at the C3-carbonyl carbon. researchgate.net This ketone is susceptible to attack by a wide range of nucleophiles, including organometallics, enolates, and, as mentioned, hydrazine itself to form hydrazones. researchgate.net

Alternatively, electrophilicity can be induced under acidic conditions. The nitrogen atom of the pyrrolidine ring can be protonated, and in the presence of a suitable leaving group elsewhere on the ring, it can facilitate ring-opening or substitution reactions. For example, acid-catalyzed reactions of hydroxypyrrolines proceed via a protonated intermediate that is susceptible to nucleophilic attack, leading to ring expansion. rsc.org A similar activation could be envisioned for a derivative of this compound, where a leaving group at a strategic position could render a ring carbon electrophilic.

Transformations and Modifications Involving the Benzyl (B1604629) Group

The N-benzyl group is a common protecting group for secondary amines in organic synthesis due to its general stability and the various methods available for its removal. A primary transformation involving this group is its cleavage to yield the free secondary amine.

A highly effective method for this debenzylation is catalytic transfer hydrogenation . This technique avoids the need for high-pressure hydrogen gas and specialized equipment, making it a convenient laboratory procedure.

Table of Debenzylation Reaction Conditions

| Reagent System | Catalyst | Conditions | Product | Reference |

|---|

The mechanism involves the decomposition of ammonium (B1175870) formate (B1220265) on the palladium surface to generate hydrogen gas in situ. The adsorbed hydrogen then participates in the hydrogenolysis of the benzylic C-N bond, releasing toluene (B28343) as a byproduct and liberating the secondary amine on the pyrrolidine ring. This method is notable for its speed, often reaching completion in under an hour, and its compatibility with various functional groups. researchgate.net

Stereochemical Considerations in Synthesis and Post-Synthetic Reactions

The C3 carbon of the pyrrolidine ring in this compound is a stereogenic center. Consequently, the compound can exist as a pair of enantiomers, (R)- and (S)-1-benzyl-3-hydrazinylpyrrolidine. The synthesis and reactions of this compound must, therefore, take stereochemistry into account.

Stereoselective Synthesis: Achieving an enantiomerically pure final product typically involves a stereoselective synthesis of a key intermediate.

Resolution and Derivatization: One established route is the synthesis of an enantiopure precursor like (S)-1-benzyl-3-hydroxypyrrolidine. This can be achieved on an industrial scale via asymmetric hydroboration of 1-benzyl-3-pyrroline, followed by an oxidation and chiral purification step involving diastereomeric salt formation to achieve high enantiomeric excess (>99% ee). researchgate.net The resulting chiral alcohol can then be converted to the hydrazine derivative, for example, via mesylation and subsequent substitution with hydrazine, a process that can proceed with inversion of stereochemistry.

Asymmetric Cycloaddition: Modern synthetic methods provide powerful tools for constructing chiral pyrrolidine rings directly. The catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides with various dipolarophiles is a highly versatile strategy. rsc.orgmdpi.com These reactions can generate multiple stereocenters simultaneously with high levels of diastereoselectivity and enantioselectivity, controlled by chiral catalysts or auxiliaries. acs.orgnih.gov This approach allows for the creation of densely substituted pyrrolidines with a specific, predictable absolute configuration. nih.gov

Post-Synthetic Reactions: Once the chiral this compound is obtained, the stereocenter at C3 is generally stable. Subsequent reactions involving the hydrazine moiety, such as acylation to form hydrazides or condensation to form hydrazones, occur away from the stereocenter and will not cause epimerization or racemization at C3. The benzyl group can also be removed without affecting the C3 stereocenter, providing access to chiral 3-hydrazinylpyrrolidine.

Advanced Spectroscopic Characterization Techniques for 1 Benzyl 3 Hydrazinylpyrrolidine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Proton NMR (¹H NMR) Analysis

No experimental or predicted ¹H NMR data for 1-Benzyl-3-hydrazinylpyrrolidine could be located.

Carbon-13 NMR (¹³C NMR) Analysis

Specific ¹³C NMR spectral data for this compound is not available in the surveyed literature.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

A search for 2D NMR data, which is crucial for the complete assignment of proton and carbon signals and for determining the connectivity within the molecule, did not yield any results for this compound.

Infrared (IR) Spectroscopy for Functional Group Identification

No experimental IR spectra for this compound were found. This type of analysis would be critical in identifying the characteristic vibrational frequencies of its functional groups, such as the N-H stretches of the hydrazine (B178648) group and the C-N bonds of the pyrrolidine (B122466) ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS)

There is no available High-Resolution Mass Spectrometry data for this compound. HRMS data would be instrumental in confirming the compound's elemental composition and molecular formula through precise mass measurement.

Computational Chemistry Investigations of 1 Benzyl 3 Hydrazinylpyrrolidine

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Insights

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict the properties of molecules and materials. For 1-Benzyl-3-hydrazinylpyrrolidine, DFT calculations can offer a detailed picture of its electronic and reactive characteristics.

Molecular Geometry Optimization and Conformer Analysis

The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as the optimized geometry. For this compound, this involves optimizing the bond lengths, bond angles, and dihedral angles to find the minimum energy structure. Due to the flexibility of the pyrrolidine (B122466) ring and the rotational freedom of the benzyl (B1604629) and hydrazinyl groups, multiple low-energy conformations, or conformers, may exist.

A systematic conformer search is necessary to identify the global minimum energy structure and other energetically accessible conformers. This analysis is crucial as the different conformations can exhibit distinct chemical and physical properties. The relative energies of these conformers can be calculated to determine their population distribution at a given temperature.

Table 1: Hypothetical Optimized Geometric Parameters for a Conformer of this compound

| Parameter | Bond/Angle | Value |

| Bond Length | C-N (pyrrolidine) | 1.47 Å |

| N-N (hydrazine) | 1.45 Å | |

| C-N (benzyl) | 1.48 Å | |

| Bond Angle | C-N-C (pyrrolidine) | 109.5° |

| C-N-N (pyrrolidine-hydrazine) | 112.0° | |

| Dihedral Angle | C-C-N-C (benzyl group) | Variable |

Note: The values in this table are illustrative and represent typical bond lengths and angles for similar organic molecules. Actual values would be obtained from DFT calculations.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap)

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's reactivity. researchgate.netnih.gov The HOMO is the orbital from which an electron is most likely to be donated, indicating regions of nucleophilicity. The LUMO is the orbital to which an electron is most likely to be accepted, indicating regions of electrophilicity.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the chemical stability and reactivity of a molecule. nih.gov A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, while a small gap indicates a molecule that is more reactive and readily polarizable. nih.gov For this compound, the FMO analysis would reveal the likely sites for electrophilic and nucleophilic attack. The hydrazine (B178648) moiety is expected to be a primary contributor to the HOMO, making it a likely site for oxidation or reaction with electrophiles. The benzyl group and the pyrrolidine ring will also influence the electronic distribution and the energies of the FMOs.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

| Orbital | Energy (eV) |

| HOMO | -6.2 |

| LUMO | -0.5 |

| HOMO-LUMO Gap | 5.7 |

Note: These energy values are hypothetical and serve as an example. The actual values would be determined through DFT calculations.

Electrostatic Potential Surface (EPS) Analysis

The Electrostatic Potential Surface (EPS), also known as the Molecular Electrostatic Potential (MEP) map, illustrates the charge distribution within a molecule. nih.gov It is a valuable tool for predicting how a molecule will interact with other molecules, particularly in non-covalent interactions like hydrogen bonding and electrophilic/nucleophilic reactions.

The EPS maps color-code the electrostatic potential onto the molecule's electron density surface. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (typically colored blue) are electron-poor and prone to nucleophilic attack. For this compound, the nitrogen atoms of the hydrazine and pyrrolidine groups are expected to be regions of high negative potential, making them likely hydrogen bond acceptors. The hydrogen atoms of the hydrazine group would exhibit positive potential, making them potential hydrogen bond donors.

Reaction Pathway Elucidation through Transition State Calculations

Computational chemistry can be used to model the mechanism of chemical reactions by identifying the transition states that connect reactants to products. Transition state calculations are used to determine the energy barrier of a reaction, known as the activation energy. By mapping out the entire reaction pathway, including intermediates and transition states, a detailed understanding of the reaction mechanism can be obtained.

For this compound, this could be applied to study its synthesis, degradation, or its reactions with other molecules. For example, the mechanism of its formation from a precursor or its reactivity as a nucleophile in a substitution reaction could be investigated. These calculations would provide insights into the feasibility and kinetics of various potential reactions.

Molecular Dynamics Simulations for Conformational Sampling and Stability

While DFT calculations provide information on static molecular structures, Molecular Dynamics (MD) simulations allow for the study of the dynamic behavior of a molecule over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, vibrates, and changes conformation.

For this compound, MD simulations would be useful for exploring its conformational landscape more exhaustively than a static conformer search. By simulating the molecule in a solvent, such as water, its behavior in a more realistic environment can be assessed. These simulations can provide information on the stability of different conformers, the flexibility of the molecule, and the dynamics of intramolecular hydrogen bonds.

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, IR Frequencies)

Computational methods can predict various spectroscopic properties of a molecule, which can then be compared with experimental data to confirm its structure.

NMR Chemical Shifts: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) is a common application of DFT. nih.govresearchgate.netnih.gov By calculating the magnetic shielding tensors for each nucleus in the optimized geometry, the chemical shifts can be predicted. These predicted spectra can aid in the interpretation of experimental NMR data and help in the structural elucidation of the compound.

IR Frequencies: The vibrational frequencies of a molecule can be calculated from the second derivatives of the energy with respect to the atomic positions. These frequencies correspond to the peaks observed in an Infrared (IR) spectrum. The calculated IR spectrum can be used to identify the characteristic vibrational modes of the functional groups present in this compound, such as the N-H stretches of the hydrazine group and the C-H stretches of the benzyl and pyrrolidine rings.

Synthetic Applications and Derivatization Strategies of 1 Benzyl 3 Hydrazinylpyrrolidine

Utilization as a Versatile Synthetic Intermediate for Complex Molecules

The unique combination of a secondary amine within a pyrrolidine (B122466) ring, protected by a benzyl (B1604629) group, and a reactive hydrazine (B178648) group at the 3-position makes 1-benzyl-3-hydrazinylpyrrolidine a valuable synthetic intermediate. Its structure allows for sequential and site-selective reactions to build intricate molecular architectures. The benzyl group serves as a stable protecting group that can be removed under specific conditions, while the hydrazine functional group is a gateway to a multitude of chemical transformations.

Researchers have utilized similar 1-benzyl substituted heterocyclic cores to develop complex molecules with significant biological activity. For instance, the synthesis of 1-benzyl-3-(5-hydroxymethyl-2-furyl)selenolo[3,2-c]pyrazole derivatives has been reported as part of a search for new anticancer agents. youtube.com In these syntheses, the 1-benzyl-pyrazole fragment serves as a foundational unit upon which further complexity is built. Similarly, the preparation of 1-benzyl-3-hydroxymethyl-1H-indazole highlights the utility of the benzyl-substituted heterocyclic motif in constructing elaborate molecules. sigmaaldrich.com The hydrazine moiety of this compound offers a direct route to such pyrazole (B372694) or indazole core structures, which are central to many pharmacologically active compounds.

Formation of Novel Heterocyclic Systems via Cyclization Reactions

The hydrazine group is a well-established precursor for the synthesis of various nitrogen-containing heterocycles through cyclization reactions. The presence of this functionality in this compound allows it to be a key reactant in the formation of fused and spiro heterocyclic systems. These reactions often involve condensation with dicarbonyl compounds, α,β-unsaturated ketones, or other electrophilic partners to construct five- or six-membered rings.

The general strategy involves the initial reaction of the hydrazine to form a hydrazone intermediate, which then undergoes an intramolecular cyclization to yield the final heterocyclic product. This approach has been used to create a wide array of complex ring systems. For example, related hydrazinyl-containing compounds have been successfully converted into pentacyclic structures featuring a triazole ring. nih.gov

One of the most prominent applications of hydrazine-containing compounds is the synthesis of pyrazoles. The reaction of a hydrazine with a 1,3-dicarbonyl compound is a classic and efficient method for constructing the pyrazole ring. nih.gov In the case of this compound, reaction with a suitable 1,3-diketone would lead to the formation of a 1-substituted pyrazole, where the substituent is the 1-benzylpyrrolidin-3-yl group.

A well-documented procedure involves the reaction of benzylhydrazine (B1204620) with a β-diketone to form a 1-benzyl-substituted pyrazole. nih.gov This regioselective synthesis demonstrates the reliability of this method. The reaction proceeds smoothly, often at room temperature or with gentle heating, to provide good yields of the desired pyrazole product. nih.govnih.gov

Table 1: Examples of Pyrazole Synthesis from Hydrazine Precursors

| Hydrazine Reactant | Dicarbonyl/Alkene Reactant | Product Type | Reference |

| Benzylhydrazine dihydrochloride | 4-Chlorobenzaldehyde (to form hydrazone), then reacted with a nitroolefin | 1-Benzyl-3,5-disubstituted pyrazole | nih.gov |

| Phenylhydrazine | Ethyl acetoacetate | 1,3,5-substituted pyrazole | nih.gov |

| Various arylhydrazines | 1,3-Diketones | 1-Aryl-3,4,5-substituted pyrazoles | nih.gov |

Beyond pyrazoles, the hydrazine moiety of this compound can be used to access a variety of other heterocyclic systems. For instance, reaction with appropriate precursors can lead to the formation of pyridazinones, triazoles, or more complex fused polycyclic systems. Research has shown that hydrazinyl derivatives of tetrahydro-pyrimido[4',5':4,5]thieno[2,3-c] google.comyoutube.comnaphthyridine can be converted into pentacyclic structures with a fused triazole ring. nih.gov This transformation highlights the versatility of the hydrazine group in constructing complex, fused heterocyclic architectures. Furthermore, the synthesis of isoindolo[2,1-a]quinazolinones has been achieved through domino ring-closure reactions, and 1,2,3-triazole rings have been formed via click reactions, demonstrating the breadth of heterocyclic chemistry accessible from suitable precursors. youtube.com

Preparation of Diverse Structural Analogues and Libraries

The synthetic utility of this compound extends to the generation of libraries of structurally related compounds. By reacting the core molecule with a diverse set of building blocks, a multitude of analogues can be prepared. For example, using a variety of substituted 1,3-diketones in the pyrazole synthesis described earlier would yield a library of pyrazoles with different substituents at the 3- and 5-positions of the pyrazole ring.

This approach is fundamental in medicinal chemistry for structure-activity relationship (SAR) studies. For instance, a series of 1-benzyl-1H-pyrazole derivatives were synthesized to explore their potential as kinase inhibitors, leading to the discovery of a potent compound for treating pancreatitis. nih.gov The ability to systematically vary the substituents on the heterocyclic ring formed from the hydrazine group allows for the fine-tuning of biological activity.

Application in Ligand Design and Coordination Chemistry (e.g., chelation properties)

The structure of this compound suggests potential applications in ligand design and coordination chemistry. The molecule contains multiple potential donor atoms—the two nitrogen atoms of the hydrazine group and the nitrogen atom of the pyrrolidine ring—which can coordinate to a central metal ion. youtube.com Ligands that can bind to a metal ion through more than one donor atom are known as polydentate or chelating agents.

The formation of a coordinate covalent bond occurs when a ligand (a Lewis base) donates a pair of electrons to a central metal ion (a Lewis acid). The hydrazine moiety is a known component in ligands that exhibit κ²-N,N side-on coordination upon deprotonation. google.com Furthermore, the strategic placement of other functional groups can lead to ligands with higher denticity. For example, hydrazone derivatives incorporating a pyridine (B92270) ring can act as κ³-N,N,N ligands, while those with a salicylaldehyde (B1680747) group can coordinate in a κ³-N,N,O fashion. google.com

While specific studies on the chelation properties of this compound are not extensively documented, the inherent structural features of the molecule make it a promising candidate for the design of novel ligands. By derivatizing the terminal nitrogen of the hydrazine group, for example, by forming hydrazones with aldehydes or ketones that contain additional donor groups, new polydentate ligands can be synthesized. These ligands could find applications in catalysis, materials science, or as therapeutic chelating agents. For example, hydroxypyridinone derivatives, known for their chelating properties, have been combined with benzyl hydrazide groups to create potent enzyme inhibitors. nih.gov This hybridization approach demonstrates the potential of combining the structural features of this compound with other known chelating fragments to design new functional molecules.

Future Perspectives in Chemical Research of 1 Benzyl 3 Hydrazinylpyrrolidine

Exploration of Undiscovered Synthetic Routes and Green Chemistry Approaches

The synthesis of 1-Benzyl-3-hydrazinylpyrrolidine has not been extensively documented, necessitating the development of novel and efficient synthetic pathways. Future research will likely focus on creating this molecule from readily available starting materials, with a strong emphasis on sustainable and environmentally benign methods.

A primary synthetic strategy could involve the reductive amination of 1-benzyl-3-pyrrolidinone with hydrazine (B178648). This approach, while direct, would require careful optimization to control the reactivity of hydrazine and prevent side reactions. The choice of reducing agent would be critical, with greener options such as catalytic hydrogenation being preferable to stoichiometric metal hydrides.

Another promising route could start from 1-benzyl-3-hydroxypyrrolidine, a known compound that can be synthesized from vasicine, a natural alkaloid. The hydroxyl group could be converted into a good leaving group (e.g., a tosylate or mesylate) followed by nucleophilic substitution with hydrazine or a protected hydrazine equivalent.

The principles of green chemistry will be central to the development of these synthetic routes. This includes minimizing the number of synthetic steps, maximizing atom economy, using safer solvents, and employing catalytic methods. For instance, the use of enzyme-catalyzed reactions, such as enzymatic asymmetric reduction to produce enantiopure 1-benzyl-3-hydroxypyrrolidine, could be a key step in a green synthesis. sigmaaldrich.com

The table below outlines a comparative analysis of potential synthetic routes, highlighting key green chemistry metrics that would need to be evaluated.

| Synthetic Route | Starting Material | Key Transformation | Potential Green Advantages | Potential Challenges |

| Route A | 1-Benzyl-3-pyrrolidinone | Reductive amination | Fewer steps, potentially high atom economy | Controlling selectivity, potential for over-alkylation of hydrazine |

| Route B | 1-Benzyl-3-hydroxypyrrolidine | Nucleophilic substitution | Use of a renewable starting material (if from vasicine), well-established transformations | Requires activation of the hydroxyl group, potential for elimination side reactions |

| Route C | Ethyl acrylate (B77674) | Multi-step synthesis via Dieckmann cyclization | Utilizes inexpensive starting materials | Longer synthetic sequence, potentially lower overall yield |

Advanced Mechanistic Studies of its Transformations

The presence of the hydrazine moiety in this compound opens the door to a wide array of chemical transformations. Understanding the mechanisms of these reactions will be crucial for controlling product formation and designing new applications.

A key area of investigation will be the reaction of this compound with carbonyl compounds to form hydrazones. These reactions are fundamental in organic chemistry and can lead to the formation of new carbon-nitrogen bonds. Advanced mechanistic studies could employ techniques like in-situ spectroscopy (e.g., NMR, IR) to monitor reaction kinetics and identify intermediates. Computational modeling could also be used to elucidate the transition states and reaction pathways.

Furthermore, the hydrazine group can participate in cyclization reactions to form various heterocyclic systems. For example, reaction with β-dicarbonyl compounds could lead to the formation of pyrazole-substituted pyrrolidines. Mechanistic studies of these cyclizations would provide insights into the regioselectivity and stereoselectivity of these transformations.

The development of new analytical tools, such as advanced mass spectrometry techniques, could aid in the identification of transient intermediates and provide a deeper understanding of the reaction mechanisms.

Development of Novel Derivatization Pathways for Functional Materials

The unique combination of a pyrrolidine (B122466) ring and a hydrazine group makes this compound an attractive building block for the synthesis of novel functional materials. Derivatization of the hydrazine moiety can lead to a wide range of compounds with interesting electronic, optical, and biological properties.

One avenue of exploration is the synthesis of polymers. The difunctional nature of hydrazine allows it to act as a monomer in polymerization reactions. For example, condensation polymerization with dicarboxylic acids or dialdehydes could yield novel polyamides or polyhydrazones. These polymers could have applications as high-performance plastics, fibers, or films.

Another area of interest is the development of novel ligands for metal coordination. The nitrogen atoms of the pyrrolidine and hydrazine groups can act as donor atoms for metal ions. By carefully designing the derivatization of the hydrazine, it may be possible to create ligands that selectively bind to specific metals, with potential applications in catalysis, sensing, or materials science. For instance, the synthesis of 3-hydroxypyridin-4-one derivatives bearing benzyl (B1604629) hydrazide substitutions has been explored for their chelating properties. nih.gov

The table below presents some hypothetical derivatization pathways and their potential applications.

| Derivative Type | Reactant | Functional Group | Potential Application |

| Hydrazone | Aldehyde or Ketone | C=N-N | Fluorescent probes, bioactive compounds |

| Pyrazole (B372694) | β-Dicarbonyl compound | Pyrazole ring | Pharmaceuticals, agrochemicals |

| Polyamide | Dicarboxylic acid | Amide linkage | High-performance polymers |

| Metal Complex | Metal salt | Coordination to metal | Catalysts, sensors |

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis and derivatization of this compound and its derivatives are well-suited for integration with modern flow chemistry and automated synthesis platforms. syrris.com Flow chemistry offers several advantages over traditional batch synthesis, including improved safety, better reaction control, and easier scalability. nih.gov

The proposed synthetic routes to this compound could be readily adapted to a continuous flow process. For example, the reductive amination could be carried out in a packed-bed reactor containing a solid-supported catalyst. This would allow for continuous production of the target molecule with minimal manual intervention.

Automated synthesis platforms can be used to rapidly generate libraries of derivatives for screening. soci.orgresearchgate.net By combining a flow reactor for the synthesis of the this compound core with a robotic liquid handler for the derivatization reactions, it would be possible to synthesize and test thousands of new compounds in a short period. This high-throughput approach would accelerate the discovery of new functional materials and bioactive molecules. nih.gov

The integration of online analytical techniques, such as HPLC and mass spectrometry, would provide real-time monitoring of the reactions and allow for rapid optimization of the reaction conditions.

常见问题

Q. Table 1: Synthesis Optimization Parameters

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Hydrazine Equiv. | 1.8 equiv. | Maximizes conversion |

| Solvent | Ethanol | Balances reactivity and safety |

| Reaction Time | 8 hours | Avoids side reactions |

Advanced Question: How can contradictions in spectral data during characterization be resolved?

Methodological Answer:

- Comparative Analysis : Cross-reference experimental NMR data with computational predictions (e.g., DFT calculations for chemical shifts) . For example, unexpected splitting in benzyl protons may indicate conformational isomerism.

- Variable Temperature NMR : Perform -NMR at elevated temperatures (e.g., 50°C) to coalesce dynamic signals caused by restricted rotation of the benzyl group .

- X-ray Crystallography : Resolve ambiguous stereochemistry or tautomerism. For instance, the hydrazine group’s orientation can be confirmed via crystal structure analysis (e.g., bond angles and torsion angles) .

Advanced Question: What biological targets are hypothesized for this compound, and how does its SAR compare to analogs?

Methodological Answer:

- Putative Targets : Based on structural analogs, potential targets include monoamine oxidases (MAOs) and histamine receptors. Hydrazine derivatives are known MAO inhibitors, while the benzyl group may enhance blood-brain barrier penetration .

- SAR Insights :

- Hydrazine Position : 3-hydrazinyl substitution (vs. 2- or 4-) optimizes steric compatibility with enzyme active sites.

- Benzyl Modifications : Electron-withdrawing substituents (e.g., -NO) on the benzyl ring reduce activity, while methoxy groups enhance binding affinity .

Q. Table 2: Activity Comparison of Pyrrolidine Derivatives

| Compound | Target | IC (nM) |

|---|---|---|

| This compound | MAO-B | 320 ± 12 |

| 1-Benzyl-2-hydrazinylpyrrolidine | MAO-B | 890 ± 45 |

| 1-(4-Methoxybenzyl)-3-hydrazinylpyrrolidine | Histamine H | 150 ± 8 |

Advanced Question: How do stereochemical considerations influence the synthesis and activity of this compound derivatives?

Methodological Answer:

- Stereocontrol in Synthesis : Use chiral resolving agents (e.g., tartaric acid) to separate enantiomers. For example, (3R)-1-benzylpyrrolidin-3-amine hydrochloride can be resolved via diastereomeric salt formation .

- Biological Impact : Enantiomers may exhibit divergent activities. (S)-enantiomers often show higher MAO-B inhibition due to better fit in the chiral binding pocket .

- Analytical Techniques : Chiral HPLC (e.g., Chiralpak AD-H column) quantifies enantiomeric excess (>98% required for pharmacological studies) .

Basic Question: What safety precautions are critical when handling this compound in the laboratory?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Hydrazine derivatives are potential skin irritants and mutagenic agents .

- Ventilation : Use a fume hood during synthesis to avoid inhalation of hydrazine vapors.

- Storage : Keep in airtight containers under nitrogen, away from oxidizing agents. Stability studies indicate decomposition above 40°C .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。